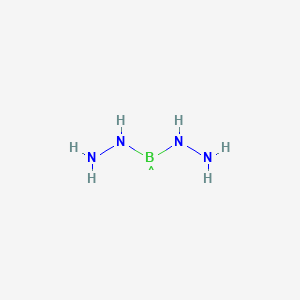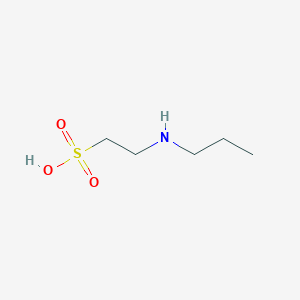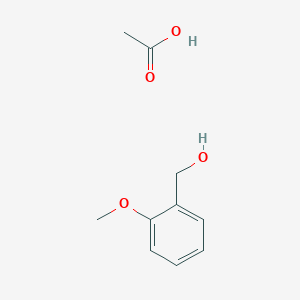
Acetic acid;(2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-methoxyphenyl)methanol can be achieved through various methods. One common approach involves the esterification of acetic acid with (2-methoxyphenyl)methanol in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol using a rhodium or iridium catalyst. The production of (2-methoxyphenyl)methanol can be achieved through the reduction of 2-methoxybenzaldehyde using a suitable reducing agent such as sodium borohydride .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (2-methoxyphenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in acetic acid can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring in (2-methoxyphenyl)methanol can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: (2-methoxyphenyl)acetic acid or (2-methoxyphenyl)acetaldehyde.
Reduction: (2-methoxyphenyl)methanol or ethanol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Acetic acid;(2-methoxyphenyl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;(2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its aromatic structure allows it to interact with cellular receptors and modulate signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: A metabolite of dopamine with similar aromatic structure and biological activities.
2-Methoxyphenylacetic acid: An intermediate in the synthesis of pharmaceuticals with similar chemical properties.
Homovanillic acid: A metabolite of catecholamines with similar antioxidant properties.
Uniqueness
Acetic acid;(2-methoxyphenyl)methanol is unique due to its combination of acetic acid and (2-methoxyphenyl)methanol, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35480-25-2 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
acetic acid;(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-10-8-5-3-2-4-7(8)6-9;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
Clé InChI |
UKNYPNQOJUJBOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



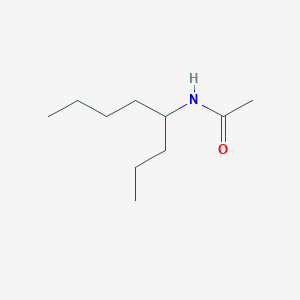
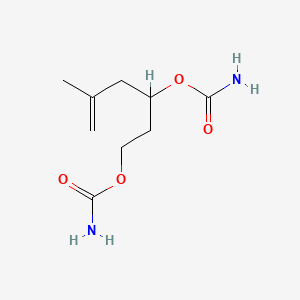

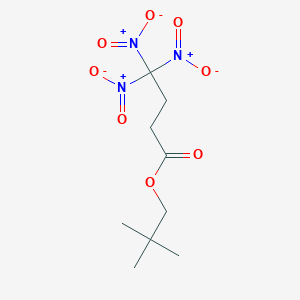
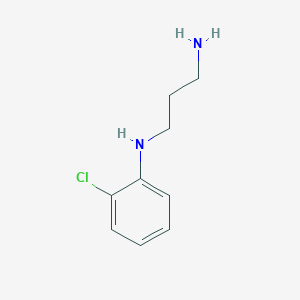
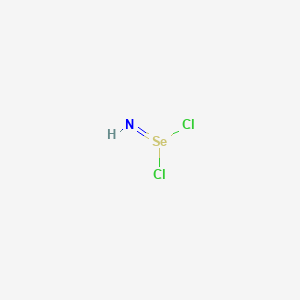
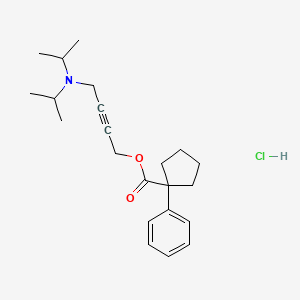
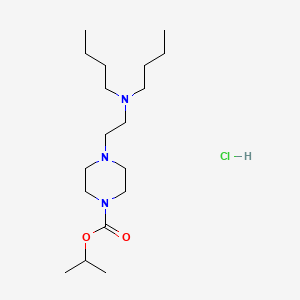
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
